3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one
Description
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Properties
IUPAC Name |
3-amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-2-14-8-6-11(5-7(8)12)9(13)3-4-10/h7-8,12H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHSGTCMLDIHMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by an amino group, hydroxyl group, and an ethoxy substituent on a pyrrolidine ring, suggests potential biological activities worth exploring. This article reviews the biological activity of this compound, focusing on its antimicrobial and antiviral properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one is CHNO, with a molecular weight of approximately 219.27 g/mol. The presence of the ethoxy group enhances its lipophilicity and stability, potentially increasing its interaction with biological membranes and proteins.
Antimicrobial Properties
Research indicates that 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one exhibits significant antimicrobial activity . In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Antiviral Properties
In addition to its antibacterial effects, preliminary studies suggest that 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one may possess antiviral properties . It has been shown to inhibit viral replication in cell cultures infected with certain viruses. The mechanism appears to involve interference with viral entry or replication processes.
The mechanism by which 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors within biological systems:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Receptor Binding : Its structural features allow it to bind to receptors that mediate cellular responses to infection.
Case Studies
A notable study investigated the effect of this compound on oxidative stress in human cells. The results indicated that treatment with 3-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one reduced oxidative damage and improved cell viability under stress conditions. This suggests potential applications in protecting cells from oxidative damage, which is relevant for various diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
